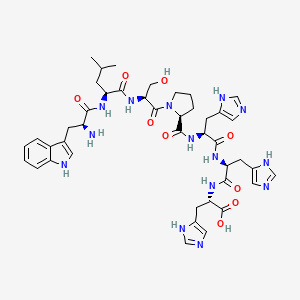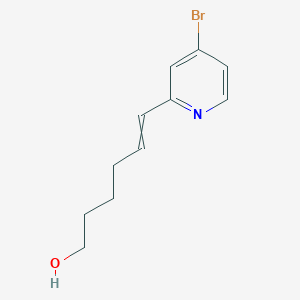![molecular formula C25H25N3O2 B14198568 3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide CAS No. 919118-86-8](/img/structure/B14198568.png)
3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a benzoylpiperidine moiety linked to a phenylbenzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the benzoylpiperidine intermediate. One common method involves the reaction of piperidine with benzoyl chloride to form 1-benzoylpiperidine. This intermediate is then reacted with aniline derivatives under specific conditions to yield the final product.
-
Preparation of 1-Benzoylpiperidine
Reactants: Piperidine, Benzoyl chloride
Conditions: Typically carried out in the presence of a base such as triethylamine, at room temperature.
Reaction: [ \text{C}{11}\text{N} + \text{C}{15}\text{NO} + \text{HCl} ]
-
Formation of this compound
Reactants: 1-Benzoylpiperidine, Aniline derivatives
Conditions: Often carried out in a solvent such as dichloromethane, with a catalyst like palladium on carbon.
Reaction: [ \text{C}{15}\text{NO} + \text{C}_6\text{H}{20}\text{N}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of benzoylpiperidine oxides.
Reduction: Formation of reduced benzoylpiperidine derivatives.
Substitution: Formation of substituted benzoylpiperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For instance, it has been shown to act as a biased agonist of serotonin 5-HT1A receptors, influencing signal transduction pathways . This interaction can lead to various physiological effects, including modulation of mood and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzylpiperidin-4-amine: Shares the piperidine core but differs in the substituents attached to the nitrogen atom.
1-Benzoylpiperidin-4-ylmethanamine: Another derivative with a similar structure but different functional groups.
Uniqueness
3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a biased agonist of serotonin receptors sets it apart from other piperidine derivatives, making it a valuable compound in medicinal chemistry research.
Eigenschaften
CAS-Nummer |
919118-86-8 |
|---|---|
Molekularformel |
C25H25N3O2 |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
3-[(1-benzoylpiperidin-4-yl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C25H25N3O2/c29-24(27-21-11-5-2-6-12-21)20-10-7-13-23(18-20)26-22-14-16-28(17-15-22)25(30)19-8-3-1-4-9-19/h1-13,18,22,26H,14-17H2,(H,27,29) |
InChI-Schlüssel |
WPVREEXSXOLTOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Chlorophenyl)methyl]-3-methoxy-3-oxopropanoate](/img/structure/B14198495.png)
![9-Chlorobenzo[h]isoquinoline-6-carbaldehyde](/img/structure/B14198499.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine](/img/structure/B14198502.png)

![9H-Carbazole, 3-bromo-9-[(ethenyloxy)methyl]-](/img/structure/B14198510.png)

![L-Phenylalaninamide, N-[(4-methoxyphenyl)acetyl]-L-phenylalanyl-4-(1,1-dioxido-3-oxo-5-isothiazolidinyl)-(9CI)](/img/structure/B14198518.png)
![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-3-methylhex-5-ynal](/img/structure/B14198521.png)
![2-Chloro-1-[1-(3-fluorophenyl)ethoxy]-4-nitrobenzene](/img/structure/B14198526.png)

![6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B14198548.png)


![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198562.png)
